molecular formula C15H27NO6 B610193 Pregabalin arenacarbil CAS No. 1174748-30-1

Pregabalin arenacarbil

Cat. No.: B610193
CAS No.: 1174748-30-1
M. Wt: 317.382
InChI Key: YDHZNJWFIYERIF-NEPJUHHUSA-N
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Description

Pregabalin arenacarbil is a compound structurally related to pregabalin, which is marketed under the brand name Lyrica. Pregabalin is an anticonvulsant and analgesic medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder . This compound shares similar therapeutic properties and is used for similar indications.

Chemical Reactions Analysis

Pregabalin undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include pregabalin itself and its various derivatives.

Mechanism of Action

Pregabalin exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This mechanism reduces neuronal excitability and provides analgesic and anticonvulsant effects.

Comparison with Similar Compounds

Pregabalin arenacarbil is compared with other similar compounds, such as gabapentin and silagaba compounds:

This compound is unique due to its high binding affinity to the α2δ subunit and its effectiveness in treating a wide range of neuropathic pain conditions.

Properties

IUPAC Name

(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHZNJWFIYERIF-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174748-30-1
Record name Pregabalin arenacarbil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREGABALIN ARENACARBIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (41) (270 mg, 0.663 mmol) in ethanol (20 mL) was stirred with 10% Pd on carbon (11 mg) in a 50 mL round-bottomed flask under an atmosphere of hydrogen gas (balloon). The reaction was judged complete in 30 min. (monitoring by TLC and LC/MS). The mixture was filtered through a pad of Celite, and the solvent removed in vacuo to afford the title compound (33) as a mixture of two diastereomers (177 mg, 84%). 1H—NMR (CDCl3, 400 MHz): δ 0.89 (m, 6H), 1.16 (m, 8H), 1.46 (d, 3H), 1.66 (m, 1H), 2.11-2.36 (m, 3H), 2.52 (m, 1H), 3.11 (m, 1H), 3.27 (m, 1H), 5.08 (t, 1H), 6.77 (m, 1H). MS (ESI) m/z 316.20 (M−H−).
Name
( 41 )
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Name
title compound ( 33 )

Synthesis routes and methods II

Procedure details

To a stirred suspension of pregabalin (2) (150 mg, 0.94 mmol) in anhydrous dichloromethane (10 mL) at 0° C. was added triethylamine (0.26 mL, 1.88 mmol) and trimethylchlorosilane (0.24 mL, 1.88 mmol). After stirring for 15 min at 0° C., a solution of α-isobutanoyloxyethyl-p-nitrophenyl carbonate (111) (267 mg, 0.94 mmol) in dichloromethane (3 mL) was added. The resulting mixture was stirred at room temperature for 1.5 h. The reaction mixture was acidified with citric acid and extracted with dichloromethane. The combined organic extracts were washed with brine and dried over Na2SO4. After filtration and evaporation, the crude product was purified by silica gel chromatography, eluting first with dichloromethane to remove nitrophenol, then with 30% ethyl acetate in dichloromethane to afford 130 mg (48%) of the title compound as a mixture of two diastereomers. 1H-NMR (CDCl3, 400 MHz): δ 0.90 (m, 6H), 1.70 (m, 8H), 1.46 (d, J=5.6 Hz, 3H), 1.66 (1H, m), 2.15 (m, 1H), 2.33 (m, 2H), 2.53 (m, 1H), 3.12 (m, 1H), 3.29 (m, 1H), 5.08 (t, J=6.0 Hz, 1H), 6.79 (m, 1H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
α-isobutanoyloxyethyl-p-nitrophenyl carbonate
Quantity
267 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
title compound
Yield
48%

Synthesis routes and methods III

Procedure details

Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)OCc1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CNC(=O)OC(C)OC(=O)C(C)C)CC(=O)O

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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